2-(2,4-Dinitrophenoxy)-N,N,N-trimethylethan-1-aminium
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Overview
Description
2-(2,4-Dinitrophenoxy)-N,N,N-trimethylethan-1-aminium is a chemical compound known for its unique structure and properties It is characterized by the presence of a dinitrophenoxy group attached to an ethanaminium moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Dinitrophenoxy)-N,N,N-trimethylethan-1-aminium typically involves the reaction of 2,4-dinitrophenol with a suitable amine under controlled conditions. One common method includes the use of a base such as pyridine to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product . The reaction is usually carried out in a non-aqueous solvent to prevent the formation of undesired by-products.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-(2,4-Dinitrophenoxy)-N,N,N-trimethylethan-1-aminium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the nitro groups to amino groups, resulting in different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as hydrogen gas or sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups can yield amino derivatives, while substitution reactions can produce a variety of substituted phenoxy compounds .
Scientific Research Applications
2-(2,4-Dinitrophenoxy)-N,N,N-trimethylethan-1-aminium has several scientific research applications:
Mechanism of Action
The mechanism by which 2-(2,4-Dinitrophenoxy)-N,N,N-trimethylethan-1-aminium exerts its effects involves interactions with specific molecular targets. The compound can interact with enzymes and proteins, leading to changes in their activity and function. These interactions are often mediated through the binding of the dinitrophenoxy group to active sites on the target molecules . The pathways involved in these interactions are still under investigation, but they are believed to include both covalent and non-covalent binding mechanisms .
Comparison with Similar Compounds
Similar Compounds
2,4-Dinitrophenol: A related compound with similar nitro groups but lacking the ethanaminium moiety.
2,4-Dinitrophenoxy ethanol: Another similar compound used as a plasticizer in propellants.
Uniqueness
2-(2,4-Dinitrophenoxy)-N,N,N-trimethylethan-1-aminium is unique due to its combination of the dinitrophenoxy group with the ethanaminium moiety, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable .
Properties
CAS No. |
61095-51-0 |
---|---|
Molecular Formula |
C11H16N3O5+ |
Molecular Weight |
270.26 g/mol |
IUPAC Name |
2-(2,4-dinitrophenoxy)ethyl-trimethylazanium |
InChI |
InChI=1S/C11H16N3O5/c1-14(2,3)6-7-19-11-5-4-9(12(15)16)8-10(11)13(17)18/h4-5,8H,6-7H2,1-3H3/q+1 |
InChI Key |
ZTIVQDSUNGRWKO-UHFFFAOYSA-N |
Canonical SMILES |
C[N+](C)(C)CCOC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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